Pimavanserin metabolite M26
Overview
Description
Pimavanserin metabolite M26 is a derivative of pimavanserin, a selective serotonin 5-HT2A receptor inverse agonist. Pimavanserin is primarily used to treat hallucinations and delusions associated with Parkinson’s disease psychosis . Metabolite M26 is one of the several metabolites formed during the biotransformation of pimavanserin in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pimavanserin involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical transformations . The preparation of pimavanserin metabolite M26 follows similar synthetic principles, with specific modifications to yield the metabolite.
Industrial Production Methods: Industrial production of pimavanserin and its metabolites involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and characterization .
Chemical Reactions Analysis
Types of Reactions: Pimavanserin metabolite M26 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for the biotransformation of pimavanserin in the body and the formation of its metabolites.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the chemical reactions of this compound include hydroxylated and demethylated derivatives . These products are characterized using advanced analytical techniques to confirm their chemical structures and properties.
Scientific Research Applications
Pimavanserin metabolite M26 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference compound for studying the biotransformation of pimavanserin and its metabolites . In biology, it is used to investigate the metabolic pathways and mechanisms involved in the biotransformation of pimavanserin . In medicine, it is studied for its potential therapeutic effects and safety profile in treating various psychiatric disorders .
Mechanism of Action
The mechanism of action of pimavanserin metabolite M26 involves its interaction with serotonin receptors, particularly the 5-HT2A receptor . By acting as an inverse agonist, it modulates the activity of these receptors, leading to the alleviation of hallucinations and delusions associated with psychiatric disorders . The molecular targets and pathways involved in its mechanism of action are similar to those of pimavanserin, with specific modifications due to its metabolite nature .
Comparison with Similar Compounds
Pimavanserin metabolite M26 is unique compared to other similar compounds due to its specific chemical structure and pharmacological properties. Similar compounds include clozapine and quetiapine, which also act on serotonin receptors but have different pharmacological profiles and therapeutic applications . This compound is distinguished by its selective action on the 5-HT2A receptor and its potential therapeutic benefits in treating psychiatric disorders without causing significant side effects .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[4-(2-hydroxy-2-methylpropoxy)phenyl]methyl]-1-(1-methylpiperidin-4-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34FN3O3/c1-25(2,31)18-32-23-10-6-19(7-11-23)16-27-24(30)29(22-12-14-28(3)15-13-22)17-20-4-8-21(26)9-5-20/h4-11,22,31H,12-18H2,1-3H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMCCOKGYRQRGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1134815-69-2 | |
Record name | AC-423 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1134815692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AC-423 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF3257EP2V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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